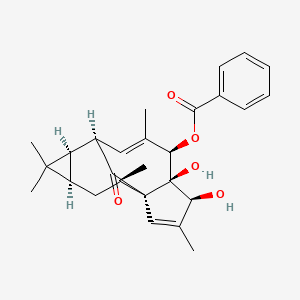
5-O-benzoyl-20-deoxyingenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-O-benzoyl-20-deoxyingenol involves the extraction from the roots of Euphorbia kansui using ethanol. The ethanol extract is then subjected to various chromatographic techniques to isolate the compound
Análisis De Reacciones Químicas
Types of Reactions
5-O-Benzoyl-20-deoxyingenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Aplicaciones Científicas De Investigación
5-O-Benzoyl-20-deoxyingenol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-O-benzoyl-20-deoxyingenol involves the inhibition of cell proliferation. This compound acts as a topoisomerase II inhibitor, which interferes with the DNA replication process in cells, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved in this process include the topoisomerase II enzyme and the associated signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-O-benzoyl-20-deoxyingenol include:
- Kansuinine B
- Kansuinine A
- Kansuiphorin C
- 3-O-benzoyl-20-deoxyingenol
- 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol
Uniqueness
This compound is unique due to its specific chemical structure and its potent biological activity as a topoisomerase II inhibitor. This makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C27H32O5 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
[(1S,4S,5R,6R,9R,10R,12R,14R)-4,5-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate |
InChI |
InChI=1S/C27H32O5/c1-14-11-18-20-19(25(20,4)5)12-16(3)26(22(18)29)13-15(2)21(28)27(26,31)23(14)32-24(30)17-9-7-6-8-10-17/h6-11,13,16,18-21,23,28,31H,12H2,1-5H3/t16-,18-,19-,20+,21+,23-,26+,27-/m1/s1 |
Clave InChI |
KLMKTIKJNCIWMW-PYOZVZRKSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)OC(=O)C5=CC=CC=C5)C |
SMILES canónico |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)OC(=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















